BRD7389

Description

Properties

IUPAC Name |

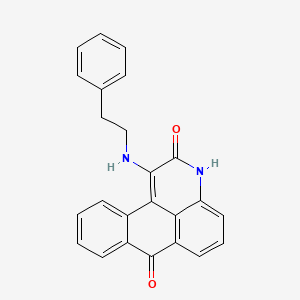

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASCINRGTHLHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360120 | |

| Record name | BAS 05532738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376382-11-5 | |

| Record name | BAS 05532738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of BRD7389 in Pancreatic Alpha-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective loss of insulin-producing beta-cells is the primary cause of type 1 diabetes. A promising therapeutic strategy involves replenishing the beta-cell population, not through transplantation, but by inducing the conversion of other pancreatic cell types into functional beta-cells. The pancreatic alpha-cell, a close endocrine relative responsible for glucagon secretion, has emerged as a prime candidate for such transdifferentiation. High-content screening efforts have identified a small molecule, BRD7389, that potently induces insulin expression in alpha-cells, causing them to adopt key features of a beta-cell phenotype.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its function.

Core Mechanism of Action: Inhibition of the RSK Kinase Family

The primary mechanism through which this compound exerts its effects on alpha-cells is the inhibition of the 90 kDa Ribosomal S6 Kinase (RSK) family.[1][2][5] Assay-performance profile analysis initially suggested kinase inhibition as the mode of action.[1][3][4] Subsequent biochemical and cellular assays confirmed that this compound is a direct inhibitor of RSK1, RSK2, and RSK3.[6][7][8]

The RSK family of serine/threonine kinases are downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating diverse cellular processes, including cell proliferation and survival. By inhibiting RSK activity in alpha-cells, this compound triggers a shift in the cellular state, leading to the derepression of a beta-cell-specific gene program. This is evidenced by the significant upregulation of key beta-cell transcription factors and hormones.

A critical downstream target of RSK is the ribosomal protein S6. Treatment of alpha-cells with this compound leads to a marked reduction in the phosphorylation of ribosomal protein S6 at serines 235 and 236, which are direct targets of RSK kinases.[1][5] This confirms the engagement of this compound with its target in a cellular context and links the inhibition of the RSK pathway to the observed phenotypic changes.

The proposed signaling pathway is visualized below.

Caption: Proposed signaling pathway of this compound in pancreatic alpha-cells.

Quantitative Data Summary

The activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of RSK Kinases by this compound

| Kinase Target | IC₅₀ (μM) |

| RSK1 | 1.5 |

| RSK2 | 2.4 |

| RSK3 | 1.2 |

| Data sourced from MedchemExpress, Selleck Chemicals, and Tocris Bioscience.[6][7][8] |

Table 2: Dose-Dependent Upregulation of Beta-Cell Marker Genes in a Mouse Alpha-Cell Line (αTC1)

| This compound Conc. (μM) | Ins2 mRNA Fold Induction (5-day treatment) | Pdx1 mRNA Fold Induction (5-day treatment) |

| 0.425 | ~10-fold | Significant increase |

| 0.85 | ~50-fold (peak induction) | Significant increase |

| 1.7 | ~40-fold | Significant increase |

| 3.4 | ~30-fold | Significant increase |

| 6.8 | ~20-fold | Significant increase |

| Data represents approximate values derived from graphical representations in Fomina-Yadlin et al., 2010.[1][4][6] |

Table 3: Functional Effects of this compound on Primary Human Islets (5-day treatment)

| Treatment Condition | Glucose-Stimulated Insulin Secretion (GSIS) | Glucose-Stimulated Glucagon Secretion (GSGS) |

| Low Glucose (1.67 mM) | Enhanced vs. DMSO control | Enhanced vs. DMSO control |

| High Glucose (16.7 mM) | Enhanced vs. DMSO control | Not significantly affected |

| Data describes the observed trends from Fomina-Yadlin et al., 2010.[1] |

Experimental Protocols and Workflows

The identification and characterization of this compound involved a series of robust experimental procedures.

Experimental Workflow

The overall workflow for discovering and validating this compound's activity is depicted below.

Caption: Experimental workflow for the discovery and validation of this compound.

Detailed Methodologies

-

High-Content Screening for Insulin Induction :

-

Cell Line : Mouse alpha-cell line (αTC1-6) engineered with an Ngn3-GFP reporter.

-

Assay : Cells were plated in 384-well plates and treated with a library of 30,710 small molecules for 3 days.

-

Detection : After treatment, cells were fixed, permeabilized, and stained with an anti-insulin antibody and DAPI (for nuclear staining).

-

Imaging : Automated microscopy was used to capture images of the cells.

-

Analysis : An image analysis algorithm quantified the intensity of insulin staining within the cytoplasm of individual cells to identify compounds that induced insulin expression.[1]

-

-

Quantitative PCR (qPCR) for Gene Expression :

-

Sample Preparation : RNA was extracted from compound-treated or control cells.

-

Reverse Transcription : cDNA was synthesized from the extracted RNA.

-

qPCR Reaction : Real-time PCR was performed using primers specific for target genes (e.g., Ins2, Pdx1, Actb).

-

Analysis : Gene expression levels were normalized to a housekeeping gene (e.g., Actb) and calculated relative to DMSO-treated controls.[1][5]

-

-

Cellular Kinase Inhibition Assay (Western Blot) :

-

Cell Treatment : αTC1 cells were treated with varying concentrations of this compound.

-

Protein Extraction : Whole-cell lysates were prepared.

-

Electrophoresis & Transfer : Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation : Membranes were probed with primary antibodies against total ribosomal protein S6, phosphorylated S6 (Ser235/236), and a loading control (e.g., β-actin).

-

Detection : Infrared-labeled secondary antibodies were used, and blots were scanned on an infrared imaging system.

-

Quantification : Band intensities were quantified, and the ratio of phosphorylated protein to total protein was calculated to determine the extent of kinase inhibition.[1][5]

-

-

Glucose-Stimulated Hormone Secretion Assays :

-

Islet Culture : Primary human islets were cultured for 5 days with this compound or DMSO.

-

Secretion Protocol : Islets were washed and sequentially incubated in Krebs-Ringer bicarbonate buffer containing low glucose (1.67 mM) followed by high glucose (16.7 mM).

-

Sample Collection : Supernatants were collected after each incubation period.

-

Hormone Measurement : Insulin and glucagon concentrations in the supernatants were measured using specific ELISAs or radioimmunoassays.[1]

-

Conclusion

This compound represents a significant tool for studying alpha-cell plasticity and a potential starting point for developing regenerative therapies for diabetes. Its mechanism of action is centered on the inhibition of the RSK kinase family, which disrupts the established alpha-cell gene regulatory network and permits the expression of a beta-cell-like phenotype.[1][2][4] The compound induces the expression of critical beta-cell genes, including insulin and Pdx1, in a dose-dependent manner.[1][6] Furthermore, it enhances endocrine function in primary human islets, underscoring its potential relevance in a therapeutic context.[1] Future in-vivo studies and lineage tracing experiments will be crucial to fully elucidate the therapeutic potential of targeting the RSK pathway for beta-cell regeneration.[1][4]

References

- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BRD 7389 | RSK | Tocris Bioscience [tocris.com]

BRD7389: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7389 is a small molecule identified through high-content screening as a potent inhibitor of the Ribosomal S6 Kinase (RSK) family. This technical guide provides an in-depth analysis of the molecular target of this compound, its quantitative inhibitory activity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways. The primary molecular targets of this compound are RSK1, RSK2, and RSK3, isoforms of a family of serine/threonine kinases that act as downstream effectors of the Ras-MEK-ERK signaling cascade. By inhibiting RSK, this compound has been shown to induce a transdifferentiation of pancreatic α-cells towards a β-cell-like phenotype, characterized by the expression of insulin. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of RSK inhibition and the utility of this compound as a chemical probe.

Molecular Target Identification and Quantitative Analysis

This compound was identified as a modulator of insulin expression in a high-content screen of a diverse chemical library.[1] Subsequent kinase profiling and biochemical assays revealed that this compound is a potent inhibitor of the RSK family of kinases.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The half-maximal inhibitory concentrations (IC50) of this compound against the RSK isoforms were determined using radiometric filter-binding assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The IC50 values are summarized in the table below.

| Target Kinase | IC50 (μM) |

| RSK1 | 1.5 |

| RSK2 | 2.4 |

| RSK3 | 1.2 |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against RSK1, RSK2, and RSK3. Data sourced from multiple studies.[3][4]

Signaling Pathway

This compound exerts its effects by inhibiting the RSK kinases, which are key downstream components of the Ras/MAPK signaling pathway. This pathway is activated by various extracellular signals, leading to the activation of Ras, which in turn activates a kinase cascade involving Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. RSK subsequently phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, thereby regulating diverse cellular processes such as cell proliferation, survival, and motility. The inhibition of RSK by this compound disrupts these signaling events.

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound.

High-Content Screening for Inducers of Insulin Expression

This protocol describes a high-content screening assay designed to identify small molecules that induce insulin expression in a pancreatic α-cell line.

Objective: To identify compounds that induce the expression of insulin in a non-insulin producing cell line.

Materials:

-

Murine pancreatic α-cell line (e.g., αTC1-6)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

384-well microplates

-

Compound library (including this compound)

-

Primary antibody against insulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating: Seed the pancreatic α-cells into 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add compounds from the library to the wells at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO as a negative control).

-

Incubation: Incubate the plates for a period of 3 to 5 days to allow for changes in gene and protein expression.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for insulin.

-

Wash the wells with PBS.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

-

Wash the wells with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained cells using a high-content imaging system.

-

Use automated image analysis software to quantify the intensity of the insulin-specific fluorescence signal on a per-cell basis.

-

Normalize the insulin signal to the cell number (determined by nuclear count).

-

Identify "hit" compounds that significantly increase insulin expression compared to the negative control.

-

Caption: Experimental workflow for high-content screening.

Radiometric Filter-Binding Kinase Assay

This protocol outlines a radiometric filter-binding assay to determine the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

-

Purified recombinant RSK enzyme (RSK1, RSK2, or RSK3)

-

Kinase reaction buffer

-

Substrate peptide or protein (e.g., S6 peptide)

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound at various concentrations

-

Phosphocellulose filter paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the purified RSK enzyme, and the substrate.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a control with no inhibitor (DMSO vehicle).

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

-

Quantification: Place the washed filter paper into a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the radiometric filter-binding kinase assay.

Conclusion

This compound is a valuable chemical tool for studying the biological roles of the RSK kinase family. Its ability to inhibit RSK1, RSK2, and RSK3 with micromolar potency provides a means to probe the downstream consequences of blocking this signaling node. The discovery of this compound's effect on inducing insulin expression in pancreatic α-cells highlights a potential therapeutic avenue for diabetes research, focusing on cellular reprogramming. The data and protocols presented in this guide offer a comprehensive foundation for researchers aiming to utilize this compound in their investigations of RSK-mediated signaling pathways and their implications in health and disease.

References

BRD7389: A Technical Guide to a Novel RSK Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7389 is a small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, demonstrating a potential role in cellular reprogramming and cancer therapy. Discovered through high-content screening for inducers of insulin expression, this compound has been shown to promote a β-cell-like phenotype in pancreatic α-cells.[1][2] Its mechanism of action is attributed to the inhibition of RSK1, RSK2, and RSK3, key downstream effectors of the Ras/MAPK signaling pathway.[3][4][5] This document provides a comprehensive technical overview of this compound, including its biochemical activity, cellular effects, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action and Kinase Selectivity

This compound competitively binds to the ATP-binding site of RSK family kinases, inhibiting their catalytic activity.[6] This inhibition has been quantified through biochemical assays, revealing micromolar potency against key RSK isoforms.[3][4][5]

Kinase Inhibition Profile

This compound exhibits potent inhibition of RSK1, RSK2, and RSK3. The half-maximal inhibitory concentrations (IC50) have been determined using radiometric kinase assays.

| Kinase Target | IC50 (µM) |

| RSK1 | 1.5 |

| RSK2 | 2.4 |

| RSK3 | 1.2 |

| Table 1: In vitro inhibitory activity of this compound against RSK family kinases. Data sourced from multiple references.[3][4][5] |

Kinase Selectivity

This compound was profiled against a panel of 219 kinases to assess its selectivity. While it is most active against the RSK family, it has shown inhibitory activity against other kinases at a concentration of 10 µM.

| Kinase Family | Inhibition Status at 10 µM this compound |

| AGC | Significant inhibition of RSK family |

| Other | Inhibition of FLT3, DRAK2 noted |

| Table 2: Kinase selectivity profile of this compound at 10 µM. The compound shows the most potent inhibition against the RSK family.[1] |

RSK Signaling Pathway

The RSK family of kinases are critical downstream mediators of the Ras-ERK (MAPK) signaling cascade, which is activated by various growth factors and mitogens.[7][8] RSK activation leads to the phosphorylation of a multitude of substrates in the cytoplasm and nucleus, regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.[6][7]

Cellular Activity of this compound

This compound has demonstrated significant effects in various cellular contexts, most notably in the induction of a β-cell-like state in pancreatic α-cells and the inhibition of cancer cell proliferation.

Induction of Insulin Expression

In the murine pancreatic α-cell line (αTC1), this compound treatment leads to a dose-dependent increase in the expression of insulin (Ins2) mRNA and other β-cell markers.[1] This suggests a role for RSK inhibition in pancreatic cell lineage reprogramming.

Inhibition of Cancer Cell Proliferation

This compound has been shown to block cell proliferation in SNU-407 human colon cancer cells.[9] In this cell line, proliferation is stimulated by the cholinergic agonist carbachol, an effect that is mediated through the ERK1/2 pathway. This compound, by inhibiting the downstream effector RSK, can abolish this stimulated proliferation.

| Cell Line | Treatment Conditions | Observed Effect |

| αTC1 | 5-day treatment with this compound | Dose-dependent increase in Ins2 mRNA expression |

| SNU-407 | 1 µM this compound, 30 min prior to Carbachol (1 mM) | Almost complete blockage of stimulated cell proliferation |

| Table 3: Cellular effects of this compound in different cell lines. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radiometric Kinase Assay for IC50 Determination

This protocol describes a method to determine the in vitro inhibitory activity of this compound against RSK kinases.

Materials:

-

Recombinant human RSK1, RSK2, or RSK3 enzyme

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

Peptide substrate for RSK (e.g., a synthetic peptide containing the RSK consensus phosphorylation motif)

-

[γ-32P]ATP

-

Unlabeled ATP

-

Phosphocellulose P81 paper

-

Phosphoric acid wash buffer (e.g., 0.75% H3PO4)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the respective RSK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-32P]ATP.

-

Dry the P81 paper and quantify the radioactivity of each spot using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol details the methodology to assess the effect of this compound on the proliferation of SNU-407 colon cancer cells.

Materials:

-

SNU-407 human colon cancer cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Carbachol solution

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

-

Plate reader

Procedure:

-

Seed SNU-407 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with a fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 30 minutes.

-

Add carbachol (final concentration 1 mM) to the appropriate wells to stimulate proliferation. Include wells with no carbachol as a baseline control.

-

Incubate the plate for 48 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or incorporation.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the carbachol-stimulated control.

Western Blot Analysis of RSK Phosphorylation

This protocol is for detecting the phosphorylation status of RSK and its downstream substrate S6 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., αTC1 or SNU-407)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-total RSK

-

Rabbit anti-phospho-RSK (e.g., pT359/pS363 or pT573)

-

Rabbit anti-total S6 ribosomal protein

-

Rabbit anti-phospho-S6 ribosomal protein (e.g., pS235/236)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound or DMSO for the specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable tool for studying the biological roles of the RSK family of kinases. Its ability to induce a β-cell-like phenotype in pancreatic α-cells opens up new avenues for diabetes research. Furthermore, its anti-proliferative effects in cancer cells highlight its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellosaurus cell line SNU-407 (CVCL_5058) [cellosaurus.org]

- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AddexBio Product Detail - SNU-407 Cells [addexbio.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Structural Insights and Biophysical Characterization of p90RSK2:ERK2 complex - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Screening of BRD7389: A Technical Guide

Introduction

BRD7389 is a small molecule identified through high-content screening as an inducer of insulin expression in pancreatic α-cells.[1][2][3][4] This compound has garnered significant interest for its potential in the field of regenerative medicine, specifically for its ability to reprogram terminally differentiated α-cells into a β-cell-like state, offering a novel therapeutic strategy for diabetes.[1][2] Mechanistic studies have revealed that this compound functions as an inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family.[5][6][7] This technical guide provides a comprehensive overview of the discovery, screening, and characterization of this compound, intended for researchers and professionals in drug development.

Discovery via High-Content Screening

This compound was identified from a screen of 30,710 compounds aimed at discovering molecules that could induce insulin production in a murine pancreatic α-cell line (αTC1).[1][8] The screening assay was designed to detect insulin protein expression within these cells.

Experimental Protocol: High-Content Screening for Insulin Induction

-

Cell Line: Murine pancreatic α-cell line (αTC1).

-

Assay Principle: An immunofluorescence-based assay sensitive enough to detect insulin levels in as few as 3% of the cell population.[4][8]

-

Procedure:

-

αTC1 cells were seeded in multi-well plates.

-

Cells were treated with compounds from the screening library.

-

After a 3-day incubation period, cells were fixed and permeabilized.

-

Cells were then stained with a primary antibody against insulin, followed by a fluorescently labeled secondary antibody.

-

High-content imaging and analysis were used to quantify the fluorescence intensity, identifying "hits" that increased insulin expression.

-

-

Hit Identification: this compound was identified as a compound that induced a dose-dependent increase in insulin expression.[1][8]

Mechanism of Action: RSK Kinase Inhibition

Assay-performance profile analysis suggested that the mechanism of action for this compound was likely kinase inhibition.[1][2][3] Subsequent biochemical assays confirmed that this compound is an inhibitor of the RSK family of kinases.[5][7][9]

Experimental Protocol: Kinase Inhibition Assay

-

Assay Type: Radiometric filter-binding assay.[9]

-

Procedure:

-

Individual recombinant RSK kinases (RSK1, RSK2, RSK3) were incubated with varying concentrations of this compound.[9]

-

The kinase reaction was initiated by adding ATP (at a concentration near the KM for each kinase).[1]

-

The kinase activity was determined by measuring the incorporation of radioactive phosphate into a substrate.

-

Activity was scored relative to a DMSO control to determine the dose-dependent inhibition and calculate IC50 values.[9]

-

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (μM) |

| RSK1 | 1.5 |

| RSK2 | 2.4 |

| RSK3 | 1.2 |

| CDK5/p35 | 6.5 |

| DRAK1 | 2.8 |

| FLT3 | 3.5 |

| PIM1 | 3.7 |

| PKG1α | 6.5 |

| SGK | 13.8 |

| Data sourced from[5][7][10] |

Table 2: Effect of this compound on Gene Expression in Mouse α-Cells

| Gene | Treatment Condition | Fold Induction (relative to DMSO) |

| Ins2 | 0.85 μM this compound, 3-day treatment | ~10-fold |

| Ins2 | 0.85 μM this compound, 5-day treatment | ~50-fold |

| Pdx1 | 0.85-6.8 μM this compound, 5-day treatment | Significant up-regulation |

| Pax4 | 5-day treatment with this compound | Dose-dependent increase |

| Iapp | 5-day treatment with this compound | Dose-dependent increase |

| Npy | 5-day treatment with this compound | Dose-dependent increase |

| Data sourced from[1][8][9][10][11] |

Cellular Effects and Validation

The effects of this compound were further characterized in cellular models to validate its role in promoting a β-cell-like phenotype.

Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression

-

Cell Line: Mouse α-cell line.

-

Procedure:

-

Cells were treated with this compound at various concentrations and for different durations (e.g., 3 and 5 days).[1]

-

Total RNA was extracted from the cells.

-

cDNA was synthesized from the RNA template.

-

qPCR was performed using primers specific for genes of interest (Ins2, Pdx1, etc.) and a housekeeping gene (e.g., Actb) for normalization.[1]

-

Gene expression was quantified relative to the DMSO-treated control samples.[1]

-

Experimental Protocol: Western Blot Analysis

-

Objective: To confirm that this compound inhibits RSK kinase activity within cells.

-

Procedure:

-

Cells were treated with this compound for a specified period (e.g., 5 days).[9]

-

Cell lysates were prepared and protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for total RSK proteins and phosphorylated forms of RSK targets, such as ribosomal protein S6 (at serines 235 and 236).[1][9] A loading control like β-actin was also probed.[9]

-

IRDye-labeled secondary antibodies were used for detection, and blots were scanned to quantify protein levels.[9]

-

-

Results: Treatment with this compound reduced the phosphorylation of ribosomal protein S6, a direct target of RSK kinases, confirming the compound's inhibitory activity in a cellular context.[1]

Visualizations

Caption: Discovery and validation workflow for this compound.

Caption: Proposed signaling pathway for this compound action.

In Vitro and In Vivo Effects

In Vitro Effects

-

Morphological Changes: Treatment of the α-cell line with this compound resulted in a stable change in cell shape from a fibroblast-like morphology to a clustered state that resembles β-cells in culture.[1][8]

-

Protein Expression: A 1.5-fold increase in insulin protein staining was observed in α-cells after a 5-day treatment with this compound.[1][8]

-

Primary Human Islets: this compound was also shown to increase β-cell–specific gene expression in primary human islet cells.[1][5] Interestingly, primary human islet cells tolerated higher concentrations of the compound than the mouse α-cell line.[1]

Future In Vivo Directions

While the initial studies focused on in vitro models, the promising results suggest the need for further investigation in vivo. Future experiments proposed include in vivo β-cell ablation followed by this compound treatment, lineage tracing in animal models to confirm the α-to-β-cell transdifferentiation, and studies using purified human α-cells to clarify the direct effects of the compound.[1]

Conclusion

This compound was successfully identified through a high-content screen as a potent inducer of insulin expression in pancreatic α-cells.[1][3][4] Its mechanism of action has been elucidated as the inhibition of the RSK kinase family, leading to the up-regulation of key β-cell transcription factors and a phenotypic shift towards a β-cell-like state.[1][9] The detailed methodologies and data presented here provide a comprehensive guide for researchers interested in the application of this compound as a chemical probe for studying cell plasticity and as a potential starting point for the development of novel diabetes therapies.

References

- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. BRD-7389 | Cell Signaling Technology [cellsignal.com]

- 7. BRD 7389 | RSK | Tocris Bioscience [tocris.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

BRD7389 Induced Beta-Cell Transdifferentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule BRD7389 and its role in inducing the transdifferentiation of pancreatic alpha-cells into insulin-producing beta-cells. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological processes.

Introduction: The Promise of this compound in Diabetes Research

The loss of functional beta-cells is a hallmark of type 1 diabetes. Regenerative medicine approaches aim to replenish this cell population, and one promising strategy is the transdifferentiation of other pancreatic cell types into beta-cells. The small molecule this compound has been identified as a potent inducer of this process, specifically promoting the conversion of alpha-cells into cells that express insulin and other beta-cell markers.[1][2][3][4][5][6][7] This guide explores the scientific foundation of this compound's activity, offering a resource for researchers seeking to understand and potentially utilize this compound in their own studies.

Mechanism of Action: Inhibition of the RSK Kinase Family

Signaling Pathway Diagram

Caption: this compound inhibits the RSK kinase family, leading to the expression of beta-cell specific genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Dose-Dependent Inhibition of RSK Kinases by this compound

| Kinase | IC50 (μM) |

| RSK1 | 1.5[8] |

| RSK2 | 2.4[8] |

| RSK3 | 1.2[8] |

Table 2: Effect of this compound on Gene Expression in Mouse Alpha-Cell Line (αTC1)

| Gene | Treatment Duration | This compound Concentration (μM) | Fold Induction (vs. DMSO) |

| Ins2 (Insulin) | 3 days | ~0.85 | ~10-fold[1] |

| Ins2 (Insulin) | 5 days | 0.85 | ~50-fold[1] |

| Pdx1 | 5 days | 0.85 | Significant up-regulation[1] |

| Pax4 | 5 days | Not specified | Dose-dependent increase[1] |

| Iapp | 5 days | Not specified | Dose-dependent increase[1] |

| Npy | 5 days | Not specified | Dose-dependent increase[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Compound Treatment

-

Cell Line: Mouse alpha-cell line αTC1 is a commonly used model.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[8] The stock solution is then diluted in culture medium to the desired final concentrations for treatment.

-

Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for high-content screening, larger plates for RNA or protein extraction). After allowing the cells to adhere, the culture medium is replaced with medium containing this compound or a DMSO vehicle control. The treatment duration typically ranges from 3 to 5 days.[1]

Gene Expression Analysis by Quantitative PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or probe-based detection. Gene-specific primers for target genes (Ins2, Pdx1, Pax4, etc.) and a housekeeping gene (e.g., Actb) are used.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the DMSO-treated control.[1]

Western Blot Analysis for RSK Activity

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total RSK and phosphorylated forms of RSK (as a measure of its activity), as well as antibodies for downstream targets like phosphorylated ribosomal protein S6.[1] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the effects of this compound on alpha-cell transdifferentiation.

Effects on Primary Human Islets

Studies have also shown that this compound can increase beta-cell-specific gene expression in primary human islet cells.[1][8] Furthermore, treatment with this compound has been observed to enhance the endocrine cell content and function of donor human pancreatic islets in culture.[1][2][3][6][7] However, it is important to note that the effects in human cells can be variable across different islet batches.

Conclusion and Future Directions

This compound represents a significant step forward in the chemical biology approach to beta-cell regeneration. Its ability to induce alpha-cell to beta-cell transdifferentiation through the inhibition of the RSK kinase family opens new avenues for therapeutic development in diabetes. Future research will likely focus on optimizing the potency and specificity of this compound analogs, further elucidating the downstream molecular events, and evaluating its efficacy and safety in in vivo models of diabetes. The detailed protocols and data presented in this guide are intended to facilitate these ongoing research efforts.

References

- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

- 3. pnas.org [pnas.org]

- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

The Impact of BRD7389 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BRD7389 has emerged as a significant small molecule probe in the study of cellular reprogramming and kinase signaling. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of the RSK Kinase Family

This compound functions as a potent inhibitor of the Ribosomal S6 Kinase (RSK) family, which includes RSK1, RSK2, and RSK3.[1][2][3][4][5] These kinases are key downstream effectors of the MAPK/ERK signaling cascade and play crucial roles in regulating cell proliferation, survival, and motility. By binding to the kinase domain of RSK proteins, this compound blocks their catalytic activity, thereby attenuating downstream signaling events.

Cellular Reprogramming in Pancreatic α-Cells

A primary and well-documented effect of this compound is its ability to induce a β-cell-like phenotype in pancreatic α-cells.[1][6] This transdifferentiation is characterized by the expression of genes typically restricted to β-cells. This remarkable cellular reprogramming suggests a potential therapeutic avenue for diabetes, where the regeneration of insulin-producing β-cells is a major goal.

Quantitative Effects on Gene Expression

Treatment of a mouse α-cell line with this compound leads to a dose-dependent upregulation of key β-cell-specific genes. The table below summarizes the observed fold-changes in gene expression.

| Gene | 3-Day Treatment (0.85 μM) Fold Increase | 5-Day Treatment (0.85 μM) Fold Increase | Role in β-Cell Function |

| Ins2 (Insulin) | ~10 | ~50 | Key hormone for glucose homeostasis |

| Pdx1 | Significant Upregulation | Significant Upregulation | Master regulator of pancreatic development and insulin gene transcription |

| Pax4 | Not specified | Dose-dependent increase | Transcription factor crucial for β-cell differentiation and proliferation |

| Iapp (Amylin) | Not specified | Dose-dependent increase | Co-secreted with insulin, involved in glycemic control |

| Npy (Neuropeptide Y) | Not specified | Dose-dependent increase | Neurotransmitter with roles in metabolism |

Data extracted from Fomina-Yadlin, D. et al. (2010) PNAS.[1]

Kinase Inhibition Profile

The inhibitory activity of this compound against the RSK kinase family has been quantified through biochemical assays.

| Kinase Target | IC50 (μM) |

| RSK1 | 1.5[2][3][4][5] |

| RSK2 | 2.4[2][3][4][5] |

| RSK3 | 1.2[2][3][4][5] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Signaling Pathways Modulated by this compound

The primary pathway affected by this compound is the RSK signaling cascade. Inhibition of RSK disrupts the phosphorylation of its downstream substrates, leading to widespread changes in gene expression and cellular phenotype.

References

- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD-7389 | Cell Signaling Technology [cellsignal.com]

- 5. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]

- 6. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

The Role of BRD7389 in Pancreatic Islet Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7389 is a small molecule that has emerged as a significant tool in the study of pancreatic islet biology, particularly in the context of alpha-cell to beta-cell transdifferentiation. Identified through high-content screening, this compound has been shown to induce insulin expression in pancreatic alpha-cells and enhance the function of human islets. Mechanistically, this compound acts as an inhibitor of the p90 ribosomal S6 kinase (RSK) family. This technical guide provides a comprehensive overview of the role of this compound in pancreatic islet biology, detailing its mechanism of action, effects on gene expression and hormone secretion, and relevant experimental protocols.

Mechanism of Action: Inhibition of the RSK Kinase Family

This compound functions primarily as an inhibitor of the RSK family of serine/threonine kinases.[1][2][3] The RSK family is a group of highly related kinases that act as downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating diverse cellular processes, including cell growth, survival, and motility.[4]

This compound exhibits inhibitory activity against multiple RSK isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against RSK1, RSK2, and RSK3 have been determined through in vitro kinase assays.[3][5] While potent against the RSK family, this compound has also been profiled against a broader panel of kinases, revealing some off-target activities.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (µM) | Reference |

| RSK1 | 1.5 | [3][5] |

| RSK2 | 2.4 | [3][5] |

| RSK3 | 1.2 | [3][5] |

| CDK5/p35 | 6.5 | [5] |

| DRAK1 | 2.8 | [5] |

Effects on Pancreatic Alpha-Cell Gene Expression

A key finding in the study of this compound is its ability to induce a beta-cell-like phenotype in pancreatic alpha-cells.[2][6] Treatment of a mouse alpha-cell line (αTC1) with this compound leads to a dose-dependent upregulation of genes characteristic of beta-cells.[6]

Table 2: Effect of this compound on Gene Expression in Mouse Alpha-Cells (αTC1)

| Gene | Treatment Duration | Optimal Concentration (µM) | Fold Induction (approx.) | Reference |

| Ins2 (Insulin) | 3 days | 0.85 | >10 | [6] |

| Ins2 (Insulin) | 5 days | 0.85 | 50 | [6] |

| Pdx1 | 5 days | ~3.4 | Significant upregulation | [6] |

| Pax4 | 5 days | ~3.4 | Dose-dependent increase | [6] |

| Iapp | 5 days | ~3.4 | Dose-dependent increase | [6] |

| Npy | 5 days | ~3.4 | Dose-dependent increase | [6] |

This induction of a beta-cell-specific gene program suggests that inhibition of the RSK signaling pathway by this compound can reprogram the transcriptional landscape of alpha-cells.

Effects on Primary Human Islet Function

Studies using primary human islets have demonstrated that this compound can enhance their endocrine function.[6] A five-day treatment with this compound was shown to increase glucose-stimulated insulin secretion (GSIS) at both low and high glucose concentrations.[6] Interestingly, it also enhanced glucose-stimulated glucagon secretion (GSGS) at low glucose levels.[6]

Table 3: Functional Effects of this compound on Primary Human Islets

| Functional Assay | This compound Concentration (µM) | Glucose Condition | Observation | Reference |

| GSIS | 0.85 - 3.4 | 1.67 mM (Low) | Enhanced insulin secretion | [6] |

| GSIS | 0.85 - 3.4 | 16.7 mM (High) | Enhanced insulin secretion | [6] |

| GSGS | 0.85 - 3.4 | 1.67 mM (Low) | Enhanced glucagon secretion | [6] |

Signaling Pathway

The mechanism by which RSK inhibition by this compound leads to the observed changes in gene expression and islet function is an active area of investigation. A plausible signaling pathway involves the regulation of key transcription factors. RSK is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[7][8] Inhibition of RSK would therefore be expected to reduce CREB phosphorylation and its transcriptional activity. This alteration in CREB activity could, in turn, influence the expression of master regulatory transcription factors of the pancreatic lineage, such as Pdx1 and MafA, ultimately leading to the induction of insulin gene expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture

-

Mouse Alpha-Cell Line (αTC1): αTC1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Primary Human Islets: Human islets are cultured in a specialized islet culture medium, such as CMRL-1066, supplemented with human serum albumin.[9][10][11][12] Islets are typically allowed to recover for a period after isolation before experimental treatment.[10]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from cells or islets using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers. Gene expression is normalized to a stable housekeeping gene, such as Actb (β-actin).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1.67 mM) for 1-2 hours.

-

Basal Secretion: The pre-incubation buffer is replaced with fresh low-glucose KRB, and islets are incubated for a defined period (e.g., 1 hour) to measure basal insulin secretion. The supernatant is collected.

-

Stimulated Secretion: The low-glucose buffer is replaced with KRB containing a high glucose concentration (e.g., 16.7 mM), with or without this compound, and islets are incubated for the same duration. The supernatant is collected.

-

Insulin Measurement: Insulin concentrations in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

References

- 1. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rsk-2 activity is necessary for epidermal growth factor-induced phosphorylation of CREB protein and transcription of c-fos gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. iidp.coh.org [iidp.coh.org]

- 11. Islet Culture/Preservation Before Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Pancreatic Islet Isolation: Part II: Purification and Culture of Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Specificity of BRD7389: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of BRD7389, a small molecule identified as an inducer of insulin expression in pancreatic α-cells. This compound's mechanism of action is attributed to its inhibitory activity against the Ribosomal S6 Kinase (RSK) family. This document summarizes the quantitative data on its target engagement and off-target effects, details the experimental protocols used for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The specificity of this compound has been primarily characterized through kinase profiling assays. The compound exhibits potent inhibition of the RSK family of kinases (RSK1, RSK2, and RSK3). However, broader screening against a panel of 219 kinases has revealed inhibitory activity against other kinases, most notably FLT3 and DRAK1. The following tables summarize the quantitative data on the inhibitory activity of this compound.

| Primary Targets | IC50 (µM) [1][2][3] |

| RSK1 | 1.5 |

| RSK2 | 2.4 |

| RSK3 | 1.2 |

Table 1: Inhibitory Activity of this compound against Primary RSK Kinase Targets. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

| Off-Targets | IC50 (µM) [1][3] |

| DRAK1 | 2.8 |

| FLT3 | 3.5 |

| PIM1 | 3.7 |

| CDK5/p35 | 6.5 |

| PKG1α | 6.5 |

| SGK | 13.8 |

Table 2: Inhibitory Activity of this compound against Identified Off-Target Kinases. This table presents the IC50 values for kinases that are significantly inhibited by this compound outside of the primary RSK family.

Signaling Pathway

This compound induces the transdifferentiation of pancreatic α-cells into β-like cells by inhibiting the RSK signaling pathway. RSK kinases are downstream effectors of the MAPK/ERK signaling cascade and are involved in the regulation of various cellular processes, including gene transcription. The inhibition of RSK by this compound is thought to modulate the expression of key transcription factors, such as Pdx1, leading to the expression of insulin and other β-cell markers in α-cells.[4][5][6][7][8]

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's specificity.

Radiometric Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

-

Purified kinase

-

Kinase-specific peptide substrate

-

This compound (serial dilutions)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[4][9][10][11][12]

Western Blot Analysis for RSK Phosphorylation

This method is used to assess the cellular activity of this compound by measuring the phosphorylation status of RSK and its downstream targets.[13][14][15]

Materials:

-

Pancreatic α-cell line (e.g., αTC1-6)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RSK (e.g., Thr359/Ser363), anti-total-RSK, anti-phospho-S6, anti-total-S6, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Culture pancreatic α-cells to the desired confluence.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is employed to measure the changes in mRNA levels of insulin and other β-cell markers in response to this compound treatment.[16][17][18][19][20]

Materials:

-

Pancreatic α-cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., Ins2, Pdx1) and a housekeeping gene (e.g., Actb)

Procedure:

-

Treat pancreatic α-cells with this compound or DMSO.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a kinase inhibitor like this compound.

Caption: Experimental workflow for this compound specificity.

Logical Relationship

The following diagram illustrates the logical relationship between the on-target and off-target effects of this compound and the resulting biological outcome.

Caption: Logical relationship of this compound effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]

- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]

- 7. ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in pancreatic α-cell transdifferentiation for diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Phospho-p90RSK (Thr573) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-RSK1 (Ser363) Polyclonal Antibody (PA5-97389) [thermofisher.com]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. Analysis of expression of insulins using qRT-PCR [bio-protocol.org]

- 17. Development of a Quantitative PCR Assay for Detection of Human Insulin-Like Growth Factor Receptor and Insulin Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of the Level of Insulin Gene Expression | Springer Nature Experiments [experiments.springernature.com]

- 19. Frontiers Publishing Partnerships | Quantification of Unmethylated Insulin DNA Using Methylation Sensitive Restriction Enzyme Digital Polymerase Chain Reaction [frontierspartnerships.org]

- 20. researchgate.net [researchgate.net]

BRD7389: A Small Molecule Inducer of Pancreatic α-Cell to β-Cell Transdifferentiation for Regenerative Medicine

An In-depth Technical Guide

Abstract

The loss of insulin-producing pancreatic β-cells is a primary characteristic of type 1 diabetes.[1] A promising strategy in regenerative medicine is the conversion, or transdifferentiation, of other cell types into functional β-cells.[2][3] This whitepaper details the discovery and mechanism of BRD7389, a small molecule identified through high-content screening that induces pancreatic α-cells to adopt key features of a β-cell state.[1][4][5] this compound functions by inhibiting the Ribosomal S6 Kinase (RSK) family, leading to the upregulation of critical β-cell-specific transcription factors and insulin expression.[1][6][7] This document provides a comprehensive overview of the preclinical data, experimental protocols, and the proposed mechanism of action for this compound, positioning it as a significant tool for research into diabetes therapies and cellular reprogramming.

Introduction

Diabetes mellitus is a global health crisis characterized by the dysfunction or destruction of insulin-secreting β-cells within the pancreatic islets of Langerhans.[1][2] Regenerative medicine offers a potential cure by replenishing the functional β-cell population.[8][9] One innovative approach is to induce the transdifferentiation of closely related pancreatic cell types, such as the abundant glucagon-producing α-cells, into insulin-producing β-cells.[2][10] This strategy leverages the inherent plasticity of islet cells and avoids the complexities of stem cell differentiation or transplantation.[3]

High-content screening of small molecule libraries has emerged as a powerful method to identify compounds that can direct cell fate.[11][12] Through such a screen, this compound was identified as a compound that robustly induces insulin expression in a murine pancreatic α-cell line.[1][13] Subsequent studies revealed that this compound causes α-cells to acquire not only insulin expression but also other morphological and genetic markers characteristic of β-cells.[5] This guide synthesizes the current knowledge on this compound, focusing on its mechanism, preclinical efficacy, and the experimental frameworks used to validate its function.

Mechanism of Action: RSK Kinase Inhibition

The cellular reprogramming effect of this compound is attributed to its activity as a protein kinase inhibitor.[1][4][5] Assay-performance profiling and biochemical analyses have confirmed that this compound specifically inhibits the RSK (90 kDa ribosomal S6 kinase) family of serine/threonine kinases.[1][14] RSKs are key downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating cell proliferation and survival. By inhibiting RSK1, RSK2, and RSK3, this compound appears to alter the cellular signaling landscape in α-cells, leading to a shift in gene expression programs.[1][6][7] This inhibition reduces the phosphorylation of direct RSK targets, such as the ribosomal protein S6.[1] The resulting change in the phosphoproteome is believed to activate a new transcriptional program, including the upregulation of master regulatory transcription factors like Pdx1, which is essential for β-cell development and insulin gene activation.[1]

Preclinical Efficacy Data

The regenerative potential of this compound has been evaluated in both murine cell lines and primary human islets. The data consistently show a dose-dependent induction of a β-cell-like phenotype.

In Vitro Studies in Murine Alpha-Cells

Treatment of a mouse α-cell line with this compound resulted in a significant and dose-dependent increase in the expression of key β-cell genes.[1] The optimal effect on insulin (Ins2) mRNA expression was observed at a concentration of 0.85 μM after 5 days of treatment.[1][6] This effect was specific to α-cells, as no induction was seen in the PANC-1 pancreatic ductal cell line.[1]

| Parameter | Concentration (μM) | Treatment Duration | Result |

| Ins2 mRNA Upregulation | 0.85 | 5 days | ~50-fold increase relative to DMSO control[1][6] |

| Pdx1 mRNA Upregulation | 0.85 - 6.8 | 5 days | Significant increase[1][6] |

| Other β-cell Markers | 0.85 | 5 days | Upregulation of Pax4, Iapp, and Npy[1] |

Studies in Primary Human Islets

To assess its translational potential, this compound was tested on dissociated human pancreatic islets from donors. The treatment led to an increase in β-cell–specific gene expression and enhanced the endocrine cell content and function of the cultured islets.[1][4]

| Parameter | Concentration (μM) | Treatment Duration | Result |

| Glucose-Stimulated Insulin Secretion | 0.85 | 5 days | Increased insulin secretion in response to glucose[1] |

| Endocrine Cell Content | Not specified | 5 days | Increased overall endocrine cell content in culture[1] |

Kinase Inhibition Profile

The inhibitory activity of this compound was quantified against the primary members of the RSK kinase family, confirming its role as an RSK inhibitor.[6][7][14]

| Target Kinase | IC50 Value |

| RSK1 | 1.5 μM[6][7][14] |

| RSK2 | 2.4 μM[6][7][14] |

| RSK3 | 1.2 μM[6][7][14] |

Key Experimental Protocols

The following protocols are summarized based on the methodologies described in the primary research.[1]

Murine Alpha-Cell Culture and Treatment

-

Cell Line: A murine pancreatic α-cell line (e.g., αTC1-6) is cultured in standard growth medium (e.g., DMEM with 10% FBS).

-

Seeding: Cells are seeded in multi-well plates at a density appropriate for the assay duration.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 15 mM).[14] Serial dilutions are prepared in culture medium to achieve final concentrations ranging from approximately 0.4 μM to 7 μM.[6] A DMSO-only control is run in parallel.

-

Treatment: The medium is replaced with the compound-containing medium, and cells are incubated for a period of 3 to 5 days.[1]

-

Harvesting: After incubation, cells are washed and harvested for downstream analysis (e.g., RNA extraction).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from harvested cells using a commercial kit (e.g., RNeasy, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA, and primers specific for target genes (Ins2, Pdx1) and a housekeeping gene for normalization (e.g., Actb).

-

Analysis: Gene expression is quantified using the ΔΔCt method, and results are expressed as fold change relative to the DMSO-treated control.[1]

Human Islet Culture and Functional Assays

-

Islet Dissociation: Human donor islets are dissociated into single cells and small clusters.

-

Culture: Cells are cultured on plates coated with an extracellular matrix designed to preserve β-cell function.[1]

-

Treatment: Cells are treated with this compound (e.g., 0.85 μM) or DMSO for 5 days.[1]

-

Glucose-Stimulated Insulin Secretion (GSIS):

-

Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM).

-

The buffer is replaced with either low-glucose or high-glucose (e.g., 16.7 mM) buffer for a defined period (e.g., 1 hour).

-

The supernatant is collected, and insulin concentration is measured by ELISA.

-

Discussion and Future Directions

This compound represents a significant proof-of-concept for the use of small molecules to induce cellular transdifferentiation as a therapeutic strategy for diabetes.[1] The compound effectively initiates a β-cell-like program in α-cells by upregulating key lineage-defining genes and partially restoring glucose-responsive insulin secretion in human islets.[1] The mechanism, through inhibition of the RSK kinase family, provides a novel pathway to target for β-cell regeneration.[4]

However, the conversion induced by this compound alone does not appear to be complete; while treated cells adopt several features of β-cells, they do not reach the full insulin expression levels of mature β-cells.[1] This suggests that a more nuanced approach, possibly involving a combination of small molecules or the inhibition of multiple kinase families with high specificity, may be required for complete and stable transdifferentiation.[1]

Future research should focus on:

-

In Vivo Studies: Testing the efficacy of this compound in animal models of diabetes to assess its ability to restore β-cell mass and glycemic control.

-

Lineage Tracing: Employing genetic lineage tracing in animal models to definitively confirm the α-cell origin of the newly formed insulin-expressing cells.[1]

-

Kinome Profiling: Conducting a systematic evaluation of the entire kinome to identify other potential targets that could enhance the transdifferentiation process.[1]

-

Combination Therapies: Exploring the synergistic effects of this compound with other small molecules or genetic factors known to promote β-cell identity, such as PAX4.[1]

The discovery of this compound validates the chemical biology approach to regenerative medicine and opens a promising new avenue for developing a drug-based therapy to restore β-cell function in diabetic patients.

References

- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transdifferentiation of pancreatic α-cells into insulin-secreting cells: From experimental models to underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the transdifferentiation of pancreatic cells into functional beta cells for treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]

- 5. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The promising future of regenerative medicine [pharmaceutical-technology.com]

- 9. Regenerative Medicine and Diabetes: Targeting the Extracellular Matrix Beyond the Stem Cell Approach and Encapsulation Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Converting adult pancreatic islet α-cells into β-cells by targeting both Dnmt1 and Arx - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manipulating cell fate through reprogramming: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manipulating cell fate through reprogramming: approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BRD-7389 | Cell Signaling Technology [cellsignal.com]

Methodological & Application

BRD7389 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction